Trietazine D5 100 microg/mL in Acetone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリエタジン D5 100 マイクログラム/mL アセトン中: は、トリエタジンというトリアジン系除草剤の重水素化された形態です。重水素化された化合物は、その安定性と識別可能な質量のために、質量分析法における内部標準として科学研究でよく使用されます。トリエタジン D5は、一般的な溶媒であるアセトンに溶解して、1ミリリットルあたり100マイクログラムの濃度の溶液を作成します。

準備方法

合成経路と反応条件

トリエタジン D5の合成には、トリエタジン分子に重水素原子を組み込むことが伴います。これは、触媒的重水素化など、さまざまな方法で行うことができます。触媒的重水素化では、触媒を使用して水素原子を重水素に置き換えます。反応条件は通常、交換を促進するために高温高圧を伴います。

工業生産方法

トリエタジン D5の工業生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、触媒的重水素化に必要な高圧と高温を処理するための特殊な機器を使用することが含まれます。最終製品の純度と濃度を保証するために、品質管理対策が実施されています。

化学反応の分析

反応の種類

トリエタジン D5は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム。

還元: 無水エーテル中での水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲン。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、トリエタジン D5の酸化によりヒドロキシル化された誘導体が生成される可能性があり、還元により重水素化されたアミンが生成される可能性があります。

科学研究における用途

トリエタジン D5は、その安定性と識別可能な質量のために、科学研究で広く使用されています。その用途には以下のようなものがあります。

化学: 質量分析法の内部標準として使用され、環境試料中のトリエタジンの濃度を定量化します。

生物学: 生物学的システムにおけるトリアジン系除草剤の代謝と分解を理解するための研究に使用されます。

医学: 人間の健康への潜在的な影響と、飲料水中の汚染物質としての役割について調査されています。

産業: さまざまなマトリックス中のトリアジン系除草剤の検出と定量化のための分析方法の開発に使用されています。

化学反応の分析

Types of Reactions

Trietazine D5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Trietazine D5 may produce hydroxylated derivatives, while reduction may yield deuterated amines.

科学的研究の応用

Trietazine D5 is widely used in scientific research due to its stability and distinguishable mass. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry to quantify the concentration of Trietazine in environmental samples.

Biology: Employed in studies to understand the metabolism and degradation of triazine herbicides in biological systems.

Medicine: Investigated for its potential effects on human health and its role as a contaminant in drinking water.

Industry: Used in the development of analytical methods for the detection and quantification of triazine herbicides in various matrices.

作用機序

トリエタジン D5の作用機序は、特定の分子標的との相互作用を伴います。植物では、トリエタジンは、光化学系II複合体のD1タンパク質に結合することにより光合成を阻害し、電子の移動を阻止し、最終的に植物の死につながります。科学研究では、重水素化された形態は、トリエタジンの代謝経路と分解産物を追跡するために使用されます。

類似化合物との比較

類似化合物

アトラジン D5: 質量分析法における内部標準として使用される、別の重水素化されたトリアジン系除草剤です。

シマジン D5: トリエタジン D5と同様に、環境分析と研究で使用されます。

独自性

トリエタジン D5は、その特定の分子構造と、安定性と識別可能な質量をもたらす重水素原子の存在によってユニークです。これは、正確な定量化と識別が不可欠な分析化学と環境研究で特に有用です。

特性

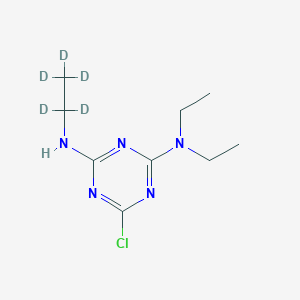

分子式 |

C9H16ClN5 |

|---|---|

分子量 |

234.74 g/mol |

IUPAC名 |

6-chloro-2-N,2-N-diethyl-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-4-11-8-12-7(10)13-9(14-8)15(5-2)6-3/h4-6H2,1-3H3,(H,11,12,13,14)/i1D3,4D2 |

InChIキー |

HFBWPRKWDIRYNX-SGEUAGPISA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)N(CC)CC |

正規SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)

![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)

![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)